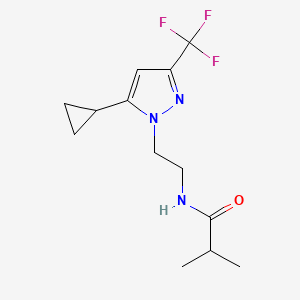

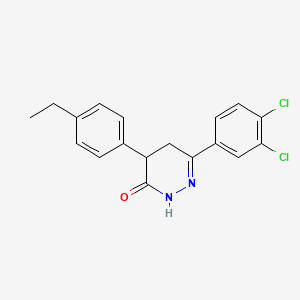

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE is a chemical compound with the molecular formula C7H7F3N2 and a molecular weight of 176.14 . It is also known by several synonyms such as AKOS B007431, AKOS PAO-1203, VITAS-BB TBB000639, and ART-CHEM-BB B007431 .

Synthesis Analysis

The synthesis of 5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE involves the reaction of 1‐cyclopropyl‐4,4,4‐trifluorobutane‐1,3‐dione with hydrazine in 1,4-dioxane . The reaction is then followed by heating in toluene .Physical And Chemical Properties Analysis

The boiling point of 5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE is predicted to be 235.1±35.0 °C and its density is predicted to be 1.438±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Cycloaddition Reactions : 2,2,2-Trifluorodiazoethane forms cyclopropanes with suitable olefins and Δ1-pyrazolines through 1,3-dipolar addition, highlighting the reactivity of compounds with trifluoromethyl groups in light-mediated and non-light-mediated reactions (Atherton & Fields, 1968).

- Regioselective Synthesis of Pyrazoles : A regioselective synthesis method for 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives from amidrazones and activated nitriles demonstrates the versatility in synthesizing trifluoromethyl-containing pyrazoles, leveraging the properties of these compounds for further chemical transformations (Aly et al., 2017).

Potential Bioactivities and Applications

- Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities : Celecoxib derivatives, including those with 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety, were synthesized and evaluated for their bioactivities. These compounds displayed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the potential therapeutic applications of trifluoromethylated pyrazoles (Küçükgüzel et al., 2013).

- Synthesis of Novel Trifluoromethylazoles : A method to obtain 3-amino-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, highlighting the synthetic utility of trifluoromethylated azoles for potential application in medicinal chemistry and drug development (Martins et al., 2006).

Advanced Chemical Syntheses

- Building Blocks for Cyclisation : Aryl radical building blocks were utilized for cyclisation onto azoles, including pyrazoles, to create tri- and tetra-cyclic heterocycles, showcasing the potential for designing complex organic molecules with trifluoromethyl groups for advanced material science applications (Allin et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities . The specific target of this compound would depend on the precise arrangement of its functional groups and its overall three-dimensional structure.

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to interact with enzymes and receptors involved in inflammation, viral replication, and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure and physical properties. The trifluoromethyl group in the compound could potentially enhance its metabolic stability, while the pyrazole ring could potentially enhance its solubility and absorption .

Propriétés

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-8(2)12(20)17-5-6-19-10(9-3-4-9)7-11(18-19)13(14,15)16/h7-9H,3-6H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGPHNDBBDCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943503.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)

![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)

![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2943522.png)

![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)